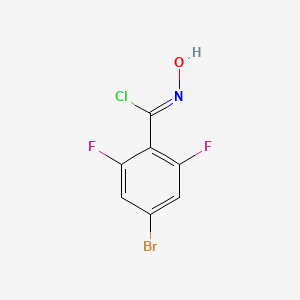
2,4,6-Trifluoro-N-hydroxybenZimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride is a chemical compound with the molecular formula C7H3ClF3NO It is characterized by the presence of three fluorine atoms attached to the benzene ring, along with a hydroxyimino group and a chloride substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride typically involves the following steps:
Lithiation and Formylation: Starting with 1,3,5-trifluorobenzene, the compound undergoes lithiation at low temperatures (-50 to -110°C) using an organolithium reagent.
Chlorination: The alcohol is converted to the corresponding benzyl chloride using sulfur oxychloride.
Hydrolysis and Salification: Finally, the benzyl chloride is hydrolyzed and salified with urotropine in an ethanol system to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Solvents like tetrahydrofuran (THF) are preferred for their efficiency and ease of removal .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The hydroxyimino group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidoyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride exerts its effects involves the generation of reactive intermediates, such as radicals or anions, during chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds or the modification of existing ones . The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
2,4,6-Trifluorobenzaldehyde: Shares the trifluorobenzene core but lacks the hydroxyimino and chloride groups.
N-Hydroxybenzimidoyl Chloride: Similar structure but without the trifluoro substitution on the benzene ring.
Uniqueness: 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride is unique due to the presence of both trifluoro and hydroxyimino groups, which impart distinct reactivity and properties. This makes it a valuable compound for specific applications in organic synthesis and research .
Properties
IUPAC Name |
(1Z)-2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-7(12-13)6-4(10)1-3(9)2-5(6)11/h1-2,13H/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGBKISELGQJZ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=NO)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8224863.png)
![1-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8224871.png)
